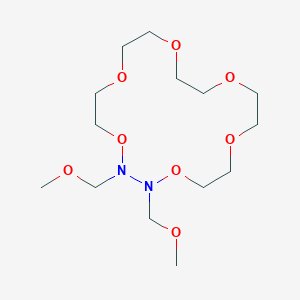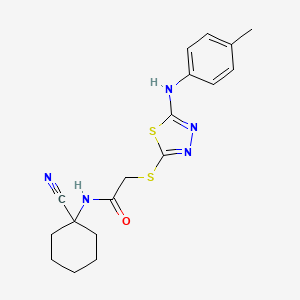![molecular formula C20H21F3N2O3 B13361249 N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B13361249.png)
N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound with a complex structure It features a morpholine ring, an ethoxyphenyl group, and a trifluorophenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 2-chloroethylmorpholine under basic conditions to form the ethoxyphenyl intermediate.
Introduction of the Trifluorophenyl Group: The ethoxyphenyl intermediate is then reacted with 2,4,5-trifluorobenzoyl chloride in the presence of a base to introduce the trifluorophenyl group, forming the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to modify the acetamide group.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer pathways.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or inhibit specific kinases.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}acetamide: Lacks the trifluorophenyl group, resulting in different chemical properties.
2-(2,4,5-trifluorophenyl)acetamide: Lacks the morpholine and ethoxyphenyl groups, leading to different biological activities.
Uniqueness
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide is unique due to its combination of a morpholine ring, ethoxyphenyl group, and trifluorophenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C20H21F3N2O3 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[4-(2-morpholin-4-ylethoxy)phenyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C20H21F3N2O3/c21-17-13-19(23)18(22)11-14(17)12-20(26)24-15-1-3-16(4-2-15)28-10-7-25-5-8-27-9-6-25/h1-4,11,13H,5-10,12H2,(H,24,26) |
Clé InChI |
SGWFRJLKLBZXIC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,3-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361172.png)

![3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361189.png)
![4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B13361190.png)

![6-(2,3-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361202.png)
![Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361213.png)

![Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-](/img/structure/B13361225.png)

![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361253.png)



